4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylpropylboronic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process involves the following steps:
Formation of Boronic Acid: Phenylpropylboronic acid is synthesized through the hydroboration of phenylpropene with diborane.
Esterification: The boronic acid is then reacted with pinacol in the presence of a dehydrating agent such as molecular sieves to form the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Alcohols: Formed from oxidation of the boronic ester.
Boronic Acids: Formed from hydrolysis.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals through the formation of biaryl structures.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Acts as a ligand in various catalytic processes.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura cross-coupling.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar boronic ester with a phenyl group instead of a phenylpropyl group.
Uniqueness
4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane is unique due to its extended alkyl chain, which can influence the steric and electronic properties of the resulting biaryl compounds. This can lead to different reactivity and selectivity in chemical reactions compared to other boronic esters.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZOKAQQKKQUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575609 | |
Record name | 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329685-40-7 | |
Record name | 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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